1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group, a methylthio group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or fluorophenyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-indole
- 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-benzimidazole
- 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrimidine
Uniqueness: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Properties
CAS No. |
871110-20-2 |
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Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
InChI Key |
JKESYCOKTZPGDL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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